molecular formula C12H18ClN3 B13185674 1H-Benzimidazolepentylamine monohydrochloride CAS No. 88704-74-9

1H-Benzimidazolepentylamine monohydrochloride

Katalognummer: B13185674
CAS-Nummer: 88704-74-9
Molekulargewicht: 239.74 g/mol
InChI-Schlüssel: KUMOODCHAIPRNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazolepentylamine monohydrochloride is a chemical compound with the molecular formula C12H18ClN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazolepentylamine monohydrochloride typically involves the fusion of a benzene ring with an imidazole ring. One common method is the reduction of 2-nitro-4-methylacetanilide to obtain 2,5 (or 2,6)-dimethylbenzimidazole

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include catalytic hydrogenation, halogenation, and other organic synthesis techniques to achieve the desired compound with high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Benzimidazolepentylamine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Benzimidazolepentylamine monohydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Benzimidazolepentylamine monohydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, leading to their biological effects. For example, they can inhibit acetylcholinesterase, which is involved in nerve signal transmission . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Benzimidazolepentylamine monohydrochloride is unique due to the presence of the pentylamine group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and potential biological activity compared to other benzimidazole derivatives.

Eigenschaften

CAS-Nummer

88704-74-9

Molekularformel

C12H18ClN3

Molekulargewicht

239.74 g/mol

IUPAC-Name

5-(1H-benzimidazol-2-yl)pentan-1-amine;hydrochloride

InChI

InChI=1S/C12H17N3.ClH/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12;/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15);1H

InChI-Schlüssel

KUMOODCHAIPRNY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCN.Cl

Verwandte CAS-Nummern

94276-03-6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.